molecular formula C4H5N3S2 B14239842 1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro- CAS No. 562075-34-7

1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-

Cat. No.: B14239842
CAS No.: 562075-34-7
M. Wt: 159.2 g/mol
InChI Key: GCHCAFIIXGRBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

The synthesis of 1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thiosemicarbazide with α-haloketones, followed by cyclization in the presence of a base. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro- involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro- can be compared with other heterocyclic compounds containing nitrogen and sulfur, such as:

    Thiazoles: These compounds also contain a sulfur atom in a five-membered ring but differ in their chemical reactivity and biological activity.

    Benzothiazoles: Similar in structure but with a fused benzene ring, these compounds have distinct electronic properties and applications.

    Imidazoles: Containing two nitrogen atoms in a five-membered ring, imidazoles are widely used in medicinal chemistry but lack the sulfur atom present in 1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-.

Properties

CAS No.

562075-34-7

Molecular Formula

C4H5N3S2

Molecular Weight

159.2 g/mol

IUPAC Name

6,7-dihydro-5H-imidazo[2,1-c][1,2,4]thiadiazole-3-thione

InChI

InChI=1S/C4H5N3S2/c8-4-7-2-1-5-3(7)6-9-4/h1-2H2,(H,5,6)

InChI Key

GCHCAFIIXGRBLS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NSC2=S)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.